2,6-Difluoropyridine-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoropyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSBZDSBLTTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652163 | |
| Record name | 2,6-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51991-35-6 | |
| Record name | 2,6-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Fluorinated Pyridine Derivatives in Chemical Sciences
The strategic incorporation of fluorine atoms into pyridine (B92270) rings imparts a range of desirable properties that are highly sought after in modern chemical research. Fluorine's high electronegativity and small size lead to profound changes in the electronic landscape of the pyridine ring, influencing its reactivity, stability, and biological activity.
Fluorinated pyridine derivatives often exhibit enhanced thermal and metabolic stability, making them robust building blocks in the synthesis of complex molecules. The introduction of fluorine can also modulate the basicity of the pyridine nitrogen, a critical factor in its interaction with biological targets and its performance as a ligand in catalysis. These altered properties have led to the widespread use of fluorinated pyridines in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, the presence of fluorine can enhance the binding affinity of a drug molecule to its target enzyme and improve its pharmacokinetic profile by blocking metabolic pathways.
Role of the Carbonitrile Functional Group in Pyridine Chemistry
The carbonitrile (-C≡N) group is a versatile functional group that significantly influences the chemical behavior of the pyridine (B92270) ring to which it is attached. As a strongly electron-withdrawing group, the carbonitrile moiety deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrile.
Furthermore, the carbonitrile group itself is a reactive handle that can be transformed into a variety of other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This chemical versatility makes pyridine carbonitriles valuable intermediates in organic synthesis, providing a gateway to a wide range of substituted pyridine derivatives with diverse applications. In the context of 2,6-Difluoropyridine-4-carbonitrile, the carbonitrile group at the 4-position offers a site for chemical modification, allowing for the construction of more complex molecular architectures.
Current Research Trajectories Involving 2,6 Difluoropyridine 4 Carbonitrile
Strategies for Fluorine Atom Introduction
The incorporation of fluorine atoms into the pyridine ring is a critical step in the synthesis of this compound. Two principal strategies, halogen exchange reactions and fluorodenitration pathways, are widely employed.
Halogen Exchange Reactions on Dihalogenated Pyridine Precursors
Halogen exchange (HALEX) reactions are a cornerstone of fluoropyridine synthesis. This method involves the displacement of chloro or bromo substituents with fluoride (B91410) ions, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). googleapis.com For the synthesis of 2,6-difluoropyridine derivatives, a common precursor is a 2,6-dihalogenated pyridine.
The reaction of 2,6-dichloropyridine (B45657) with KF at elevated temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427), can yield 2,6-difluoropyridine. google.com The efficiency of this exchange is influenced by factors like temperature, the nature of the solvent, and the presence of any catalysts or initiators. For instance, refluxing 2,6-dichloropyridine with anhydrous KF in sulfolane has been reported to achieve significant conversion to the difluoro derivative. google.com The reactivity of halogens in the pyridine ring follows the order γ > α > β, meaning the chlorine atoms at the 2 and 6 positions (α-positions) are more readily substituted than those at the 3 or 5 positions (β-positions). googleapis.com
Fluorodenitration Pathways
Fluorodenitration offers an alternative route for introducing fluorine atoms, where a nitro group is displaced by a fluoride ion. This method is particularly useful for synthesizing fluoropyridines from readily available nitropyridine precursors. acs.org The reaction is often mediated by reagents like tetrabutylammonium (B224687) fluoride under mild conditions. acs.org This approach has been shown to be effective for 2- or 4-nitro-substituted pyridines. acs.org The introduction of a nitro group into the pyridine ring facilitates nucleophilic substitution, making the subsequent fluorination step more feasible. nih.gov For example, 2-chloro-3-nitropyridines can be synthesized and subsequently used in reactions where the nitro group is either retained or further transformed. nih.gov
Construction of the Pyridine-4-carbonitrile Core
The formation of the nitrile group at the 4-position of the pyridine ring is another crucial synthetic transformation. This can be achieved through the conversion of carboxylic acid derivatives or the derivatization of aldehyde intermediates.
Conversion from Carboxylic Acid Derivatives (e.g., 2,6-difluoropyridine-4-carboxylic acid)
One of the most direct methods for preparing this compound is from its corresponding carboxylic acid, 2,6-difluoropyridine-4-carboxylic acid. The conversion of a carboxylic acid to a nitrile can be accomplished through various dehydrating conditions, often involving the formation of a primary amide intermediate followed by dehydration.
The precursor, 2,6-difluoropyridine-4-carboxylic acid, can be synthesized from 2,6-dichloropyridine-4-carboxylic acid through a halogen exchange reaction. Catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid can also lead to pyridine-4-carboxylic acid. researchgate.net The synthesis of various substituted pyridine-4-ol derivatives from carboxylic acids has also been explored, showcasing the versatility of carboxylic acids as starting materials in pyridine chemistry. chim.it Furthermore, novel derivatives of 4-pyridine carboxylic acid hydrazide have been synthesized, indicating the reactivity of the carboxylic acid group for various transformations. nih.gov
Derivatization of Pyridine-4-carbaldehyde Intermediates (e.g., 2,6-difluoropyridine-4-carbaldehyde)
Pyridine-4-carbaldehydes are versatile intermediates that can be converted to the corresponding nitriles. wikipedia.orgchemicalbook.com The conversion of an aldehyde to a nitrile typically involves reaction with a source of nitrogen, such as hydroxylamine, to form an oxime, which is then dehydrated.
The synthesis of pyridine-4-carbaldehyde itself can be achieved through several routes, including the oxidation of 4-picoline or the reduction of isonicotinic acid and its esters. google.comgoogle.comchemicalbook.com These methods provide access to the key aldehyde intermediate, which can then be further functionalized. For instance, 2,6-difluoropyridine-4-carbaldehyde would be the direct precursor for the target molecule via this route.
Regioselective Functionalization via Organometallic Intermediates
Organometallic chemistry provides powerful tools for the regioselective functionalization of aromatic rings, including fluorinated pyridines. The use of organolithium reagents allows for directed deprotonation at specific sites on the pyridine ring, followed by quenching with an electrophile to introduce a desired functional group.
This approach has been successfully applied to the regioexhaustive functionalization of difluorophenols and trifluorophenols, demonstrating the ability to control the position of functionalization by careful choice of directing groups and organometallic reagents. researchgate.net Similar strategies can be envisioned for the synthesis of this compound, where a difluoropyridine scaffold is selectively functionalized at the 4-position. This could involve the deprotonation of a 2,6-difluoropyridine derivative at the 4-position, followed by reaction with a cyanating agent. The precise control offered by organometallic intermediates makes this a highly attractive, albeit often more complex, synthetic strategy.
Lithium Diisopropylamide (LDA)-Mediated Ortholithiation of Difluoropyridines
The use of lithium diisopropylamide (LDA) for the ortholithiation of fluoropyridines represents a powerful strategy for their functionalization. Mechanistic studies on the LDA-mediated ortholithiation of 2-fluoropyridine (B1216828) and 2,6-difluoropyridine in tetrahydrofuran (B95107) (THF) at -78 °C have provided significant insights into this reaction. nih.govnih.govacs.org
These studies, employing IR and NMR spectroscopy, revealed that the reaction proceeds through complex mechanisms. nih.govacs.org Key findings indicate that a substrate-assisted deaggregation of the LDA dimer occurs alongside a tetramer-based pathway. nih.govacs.org The reaction is also characterized by autocatalysis, where the lithiated aromatic product catalyzes the deaggregation of LDA. nih.govacs.org Furthermore, the rate of ortholithiation is highly sensitive to the presence of lithium chloride (LiCl), which can accelerate the reaction even in trace amounts by facilitating the deaggregation of LDA dimers into more reactive monomers. nih.govacs.orgsigmaaldrich.com
The general principle of directed ortho-metalation (DoM) involves the coordination of a Lewis acidic organolithium species by a Lewis basic directing metalation group (DMG) on the aromatic ring. baranlab.orgwikipedia.org This proximity effect directs the deprotonation to the adjacent ortho-position, leading to a highly regioselective lithiation. baranlab.orgwikipedia.org
Directed Metalation Strategies for Selective Substitutions
Directed metalation is a highly effective strategy for achieving regioselective substitution on aromatic rings. This method relies on a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, directing deprotonation to the ortho-position. baranlab.orgwikipedia.org This approach offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org
The DMG, typically containing a heteroatom, acts as a Lewis base, interacting with the Lewis acidic lithium of the organolithium reagent. baranlab.orgwikipedia.org This interaction brings the base into close proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.org The strength of the DMG and the nature of the organolithium reagent are crucial factors influencing the efficiency of the reaction. baranlab.org
Lithium-Halogen Exchange Reactions at the 4-Position
Lithium-halogen exchange is a kinetically controlled process that provides a powerful method for the preparation of organolithium reagents that may not be accessible through other means. scribd.comharvard.edu The reaction involves the exchange of a halogen atom on an organic halide with a lithium atom from an organolithium reagent. scribd.comresearchgate.net The equilibrium of the exchange is influenced by the relative stabilities of the carbanion intermediates. scribd.com
This method is particularly useful for creating aryllithium species at specific positions. The rate of exchange is generally faster for iodides than for bromides, while chlorides are often unreactive. scribd.comharvard.edu The reaction is typically rapid, even at low temperatures. harvard.edu Mechanistic studies suggest the involvement of an "ate-complex" intermediate, where the halide coordinates to the lithium atom. scribd.com
Stepwise Derivatization and Orthogonal Synthetic Approaches
Following the initial functionalization of the fluoropyridine core, further derivatization can be achieved through a variety of methods, allowing for the introduction of diverse substituents.
Selective Nucleophilic Aromatic Substitution of Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying fluoroaromatic compounds. nih.gov In the context of polyfluoroarenes, the high electronegativity of fluorine atoms renders the aromatic ring susceptible to attack by nucleophiles. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. stackexchange.com
Fluorine's strong inductive electron-withdrawing effect stabilizes this intermediate, thereby accelerating the rate-determining addition step. stackexchange.com This often makes fluorine a better leaving group in SNAr reactions compared to other halogens, despite its poor leaving group ability in other substitution reactions like SN2. stackexchange.com The regioselectivity of the substitution is influenced by the electronic effects of other substituents on the ring. For instance, in octafluorotoluene, substitution occurs preferentially at the para-position relative to the trifluoromethyl group. nih.gov A variety of nucleophiles, including amines and alcohols, can be employed to form C-N and C-O bonds, respectively. nih.gov
A practical method for the SNAr of aryl fluorides with dimethylamine (B145610) has been developed using the hydroxide-assisted thermal decomposition of N,N-dimethylformamide. nih.gov This procedure is tolerant of various functional groups and can be used to selectively replace fluorine in the presence of bromine. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Brominated Fluoropyridines
Palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. nih.govyoutube.com These reactions offer a versatile means of introducing a wide array of substituents onto brominated fluoropyridine scaffolds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, and the Sonogashira coupling, which couples a terminal alkyne with an organic halide, are prominent examples. mdpi.comnih.gov
The general catalytic cycle for these reactions involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organometallic coupling partner, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligands, base, and reaction conditions is critical for achieving high yields and selectivity. nih.gov
Recent advancements have focused on developing more efficient and sustainable protocols, including the use of low catalyst loadings and reactions in aqueous media. youtube.com These methods have been successfully applied to the synthesis of diverse libraries of compounds for applications such as drug discovery. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Dynamics
The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of two fluorine atoms at the C-2 and C-6 positions and a nitrile group at the C-4 position. These electron-withdrawing groups further deplete the electron density of the aromatic ring, facilitating the addition-elimination mechanism characteristic of SNAr reactions.
Regioselectivity and Site-Selective Functionalization in Polyfluoropyridines
In polyfluorinated pyridine systems, the site of nucleophilic attack is governed by a combination of electronic and steric factors. For this compound, the positions ortho (C-2 and C-6) and para (C-4) to the ring nitrogen are electronically activated for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.
The nitrile group at the C-4 position is a powerful electron-withdrawing group, further activating the ring for nucleophilic substitution. In many cases of polyhalogenated pyridines, substitution occurs preferentially at the 4-position due to a combination of electronic activation and reduced steric hindrance compared to the 2- and 6-positions, which are adjacent to the nitrogen atom. However, the interplay of multiple electron-withdrawing groups can lead to complex reactivity patterns. Computational studies on related dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the nature and position of substituents. While a general preference for C-4 substitution is often observed, the presence of strong electron-donating or bulky groups can alter this selectivity.
Tandem Nucleophilic Aromatic Substitution Sequences
The presence of two labile fluorine atoms in this compound allows for the potential for sequential or tandem SNAr reactions. This enables the introduction of two different nucleophiles in a controlled manner, leading to the synthesis of highly functionalized pyridine derivatives. The reactivity of the remaining fluorine atom after the first substitution is influenced by the electronic nature of the newly introduced substituent. For instance, if the first nucleophile is electron-donating, it may deactivate the ring towards subsequent substitution, requiring more forcing reaction conditions for the second step. Conversely, an electron-withdrawing substituent introduced in the first step would further activate the ring for a second substitution. This stepwise functionalization is a powerful tool in medicinal and materials chemistry for creating diverse molecular scaffolds.
Influence of Electron-Withdrawing Groups on SNAr Reactivity
The nitrile group (-CN) at the C-4 position plays a crucial role in activating the pyridine ring towards nucleophilic attack. Its strong -I (inductive) and -M (mesomeric) effects significantly withdraw electron density from the aromatic system. This electronic pull enhances the electrophilicity of the carbon atoms bearing the fluorine atoms, thereby lowering the activation energy for the rate-determining nucleophilic addition step of the SNAr mechanism. The presence of the nitrile group, in concert with the two fluorine atoms, makes this compound a highly reactive substrate for SNAr reactions, allowing for substitutions to occur under relatively mild conditions with a wide range of nucleophiles. Studies on other activated fluoroaromatics have demonstrated that cyano groups are effective activating groups for SNAr reactions. chemicalbook.com
Transformations of the Nitrile Group
The nitrile functionality in this compound is a versatile synthetic handle that can be converted into a variety of other functional groups through reductive or oxidative processes. These transformations provide access to a broader range of substituted pyridine derivatives with diverse chemical and physical properties.
Reductive Transformations
The carbon-nitrogen triple bond of the nitrile group can undergo reduction to afford primary amines or aldehydes. Catalytic hydrogenation, for instance, using catalysts such as palladium on carbon or Raney nickel, can reduce the nitrile to a primary amine (4-(aminomethyl)-2,6-difluoropyridine). The reaction conditions, including catalyst, solvent, and pressure, can be optimized to achieve high yields of the desired amine.
Alternatively, partial reduction to the corresponding aldehyde (2,6-difluoropyridine-4-carbaldehyde) can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This transformation proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.
Table 1: Potential Reductive Transformations of this compound
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | H₂, Pd/C or Ra-Ni | 4-(Aminomethyl)-2,6-difluoropyridine | Nitrile to Primary Amine |
| This compound | DIBAL-H, then H₂O | 2,6-Difluoropyridine-4-carbaldehyde | Nitrile to Aldehyde |
Oxidative Transformations
While less common than reductions, the nitrile group can be subjected to oxidative transformations. For instance, hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid (2,6-difluoropyridine-4-carboxylic acid). This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxylic acid moiety, which can then be further functionalized. The conditions for hydrolysis need to be carefully controlled to avoid potential side reactions, such as the substitution of the fluorine atoms, especially under harsh basic conditions.
Table 2: Potential Oxidative Transformation of this compound
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | H₃O⁺ or OH⁻, then H₃O⁺ | 2,6-Difluoropyridine-4-carboxylic acid | Nitrile to Carboxylic Acid |
Research Findings on the Cycloaddition Chemistry of this compound Remain Undocumented
A thorough review of available scientific literature reveals a notable absence of documented research specifically investigating the cycloaddition chemistry of the carbonitrile functionality in this compound. While the broader field of cycloaddition reactions is extensive, and the reactivity of both pyridines and nitriles as independent functional groups is well-established, their combined reactivity in this particular molecular context has not been the subject of published studies.
Cycloaddition reactions are powerful, atom-economical methods for the synthesis of cyclic compounds. The carbonitrile (or nitrile) group, with its carbon-nitrogen triple bond, can in principle participate in various cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocycles like tetrazoles and oxadiazoles, respectively.
However, searches of chemical databases and scholarly articles did not yield any specific examples or mechanistic investigations of such reactions for this compound. The existing literature on this compound primarily focuses on its synthesis and its use as an intermediate in the preparation of more complex molecules, often via nucleophilic aromatic substitution of the fluorine atoms or modifications of the carbonitrile group through other reaction pathways. For instance, a patent mentions the synthesis of this compound as an intermediate and its subsequent use in forming triazole derivatives through a copper-catalyzed azide-alkyne cycloaddition, a reaction that does not directly involve the nitrile group in the cycloaddition itself. google.com
The electronic properties of the pyridine ring, particularly the presence of two electron-withdrawing fluorine atoms, would significantly influence the reactivity of the carbonitrile group. These fluorine atoms would render the pyridine ring electron-deficient, which could in turn affect the propensity of the nitrile to participate in cycloaddition reactions. However, without experimental data, any discussion of these effects remains speculative.
Consequently, the section on the "Cycloaddition Chemistry of the Carbonitrile Functionality" of this compound cannot be populated with the detailed research findings and data tables as requested, due to the lack of available information in the scientific literature.
Advanced Research Applications in Materials Science and Organic Chemistry
Utilization in Polymer Chemistry
The difunctional nature of 2,6-Difluoropyridine-4-carbonitrile, possessing two reactive carbon-fluorine bonds, positions it as a valuable monomer in the synthesis of high-performance polymers. Its integration into polymeric structures can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.
Polycondensation Reactions for Poly(pyridine ether)s
While the parent compound, 2,6-difluoropyridine (B73466), is more commonly cited in the preparation of poly(pyridine ether)s through polycondensation reactions, the underlying chemistry provides a clear framework for the utility of its 4-carbonitrile derivative. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com These reactions typically involve the nucleophilic aromatic substitution of the fluorine atoms by bisphenols.
The incorporation of the 4-carbonitrile group onto the 2,6-difluoropyridine backbone is anticipated to significantly modify the properties of the resulting poly(pyridine ether)s. The strong dipole moment of the nitrile functional group can enhance intermolecular forces, which is expected to lead to an increase in the glass transition temperature (Tg) and an improvement in the mechanical properties of the polymer. Furthermore, the nitrile group serves as a latent functional handle, offering a site for post-polymerization modification to introduce other functionalities or to serve as a crosslinking site.
| Monomer | Co-monomer | Polymer Type | Expected Property Enhancement (with 4-CN group) |
| 2,6-Difluoropyridine | Silylated 1,1,1-tris(4-hydroxyphenyl)ethane | Poly(pyridine ether) | Increased Tg, Improved Mechanical Strength |
| 2,6-Difluoropyridine | Various Diphenols | Poly(pyridine ether) | Enhanced Intermolecular Forces, Post-polymerization Functionality |
Functionalization of Porous Adsorbent Materials
The functionalization of porous materials, such as activated carbons or porous organic polymers, is a key strategy to tailor their surface chemistry and enhance their adsorption selectivity and capacity for specific applications. The reactive C-F bonds of this compound make it a suitable candidate for grafting onto such materials. By immobilizing this molecule onto the surface of a porous support, the nitrile and pyridine (B92270) functionalities can be introduced, potentially increasing the material's affinity for polar molecules or metal ions. While this application is chemically feasible, specific examples in the scientific literature directly employing this compound for this purpose are not extensively documented.
Development of Thermoset Resins and Fluorinated Polymeric Networks
Thermoset resins are polymers that form rigid, three-dimensional network structures upon curing, leading to materials with high thermal and chemical stability. This compound can function as a monomer or a crosslinking agent in the formation of fluorinated thermoset networks. Its difunctional nature allows it to react with multifunctional nucleophiles, such as triols or triamines, to build a crosslinked polymer matrix. The resulting thermoset material would benefit from the inherent thermal stability of the pyridine ring and the robust nature of the carbon-fluorine bonds, making it suitable for applications requiring high-performance materials.
Role in Organic Electronic Materials
The pronounced electron-deficient character of the this compound ring system makes it an attractive component for n-type (electron-transporting) organic electronic materials. The synergistic electron-withdrawing effects of the two fluorine atoms, the ring nitrogen, and the cyano group create a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.
Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables organic light-emitting diodes (OLEDs) to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. TADF emitters are typically designed with a donor-acceptor (D-A) architecture to ensure a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST).
This compound represents a powerful acceptor moiety for the construction of D-A type TADF molecules. Its strong electron-accepting nature, when combined with suitable electron-donating units, can lead to the formation of a charge-transfer (CT) excited state with the required small ΔEST. Research on related nicotinonitrile and other cyanopyridine derivatives has demonstrated the effectiveness of this acceptor core in producing efficient TADF emitters. nih.govrsc.org Molecules based on these principles exhibit efficient reverse intersystem crossing (RISC), a key process for TADF.
| Acceptor Core | Donor Unit | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) | Delayed Lifetime (μs) | Emission Color |
|---|---|---|---|---|---|
| Nicotinonitrile | Indolocarbazole | Small | High | - | - |
| Isonicotinonitrile | Indolocarbazole | Small | High | - | - |
| Carbazole-2-carbonitrile | Carbazole | 0.31 | 85% | 180 | Deep-Blue |
Data for related pyridine-nitrile based TADF emitters to illustrate the potential of the this compound core. nih.govnih.gov
Building Blocks for Electron-Transporting Organic Semiconductors
There is a significant demand for stable and efficient n-type organic semiconductors for use in various organic electronic devices, including organic field-effect transistors (OFETs) and complementary logic circuits. science.gov A key strategy in designing these materials is the use of electron-deficient aromatic units to ensure low LUMO energy levels for stable electron transport. rsc.org
The molecular structure of this compound makes it an exemplary building block for this purpose. The incorporation of this unit into a larger conjugated system, either as a central core or a pendant group, can effectively lower the LUMO level of the resulting material. This facilitates efficient electron injection from common electrodes and enhances the material's stability against oxidative degradation, which is a common issue for n-type materials. rsc.org Pyridine-containing heterocycles are well-established as effective components in electron-transporting materials. rsc.org
Scaffold for Complex Molecular Architectures
The strategic placement of two fluorine atoms and a nitrile group on the pyridine ring endows this compound with a distinct reactivity profile, making it an ideal starting point for the synthesis of more elaborate molecules.
Synthesis of Polysubstituted Pyridine Derivatives with Tunable Properties
The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atoms at the 2- and 6-positions with a variety of nucleophiles, leading to the formation of di- and tri-substituted pyridine derivatives. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing substituents. The high electronegativity of fluorine makes it an excellent leaving group in this context, often resulting in faster reaction rates compared to other halopyridines.
The nitrile group at the 4-position further enhances the electrophilicity of the pyridine ring, facilitating these substitution reactions. Moreover, the nitrile group itself is a versatile functional handle that can be transformed into other functionalities, such as carboxylic acids, amides, or amines, further expanding the molecular diversity of the resulting pyridine derivatives.
The properties of these polysubstituted pyridines can be precisely tuned by the choice of nucleophiles. For instance, the introduction of different substituents at the 2- and 6-positions can modulate the electronic properties, such as the electron affinity and redox potential, of the pyridine core. This tunability is of particular interest in the development of materials for organic electronics, where precise control over energy levels is crucial for efficient device performance.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Reaction Conditions | Product |
| Sodium Methoxide | Methanol, reflux | 2,6-Dimethoxypyridine-4-carbonitrile |
| Aniline | DMF, 100 °C | 2,6-Dianilinopyridine-4-carbonitrile |
| Sodium Azide | DMF, 80 °C | 2,6-Diazidopyridine-4-carbonitrile |
Note: This table represents hypothetical examples based on the known reactivity of similar compounds, as specific research detailing these exact reactions with this compound is not widely available in the public domain.
Ligand Design for Coordination and Metalloorganic Chemistry
The nitrogen atom of the pyridine ring and the nitrile group in this compound and its derivatives can act as coordination sites for metal ions. This makes them valuable precursors in the design of novel ligands for coordination and metalloorganic chemistry.
By strategically functionalizing the 2- and 6-positions with other donor groups, multidentate ligands can be synthesized. For example, substitution with pyrazolyl or other nitrogen-containing heterocycles can lead to the formation of pincer-type ligands. The electronic properties of these ligands, and consequently the properties of their metal complexes, can be fine-tuned by varying the substituents on the pyridine ring.
The nitrile group can also participate in coordination or be further elaborated to create more complex ligand architectures. For instance, it can be hydrolyzed to a carboxylic acid, which can then act as a coordination site. The resulting metal complexes can have applications in catalysis, sensing, and as functional materials. The rich coordination chemistry of pyridine-type ligands has been instrumental in incorporating a wide array of metal ions into functional materials. nih.gov
The ability to systematically modify the ligand framework originating from this compound allows for the rational design of metal complexes with desired steric and electronic properties. This control is crucial for developing catalysts with high activity and selectivity, as well as for creating materials with specific photophysical or magnetic properties.
Q & A
Q. What are the established synthetic routes for 2,6-Difluoropyridine-4-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
- Direct fluorination of pyridine precursors using fluorinating agents (e.g., Selectfluor®) under mild, metal-free conditions achieves high regioselectivity for the 2,6-difluoro configuration .
- Solvent optimization (e.g., acetonitrile or DMF) and temperature control (40–60°C) are critical to minimize side reactions like over-fluorination or cyano group hydrolysis. Reaction progress can be monitored via <sup>19</sup>F NMR to track fluorine incorporation .
- Yield improvements (75–90%) are reported using β-CF3 aryl ketones as intermediates, with purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How is the structure of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography confirms the planar pyridine ring and substituent positions. Key metrics include C-F bond lengths (~1.34 Å) and C≡N bond angles (~177°) .
- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) resolves electronic effects:
- <sup>19</sup>F NMR shows two distinct peaks (δ -110 to -115 ppm) for the 2- and 6-fluoro groups, with coupling constants (JF-F ≈ 20 Hz) indicating ortho substitution .
- <sup>13</sup>C NMR confirms the cyano group at C4 (δ ~115 ppm) .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Bioisostere development : The compound serves as a fluorinated analog of pyridine-based kinase inhibitors, enhancing metabolic stability and binding affinity via fluorine’s electronegativity and lipophilicity .
- Intermediate for heterocycles : It is used to synthesize 1,4-dihydropyridines (1,4-DHPs) with antitumor or antimicrobial activity via nucleophilic substitution at C4 .
Advanced Research Questions
Q. How does fluorination at the 2,6-positions affect the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, reducing reactivity at C3 and C5. Substitution occurs preferentially at C4 (cyano group) under basic conditions (e.g., K2CO3/DMF) .
- Steric hindrance : The 2,6-difluoro arrangement creates a planar geometry, limiting access to C4 for bulky nucleophiles. Computational studies (DFT) predict activation energies for substitution pathways .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solvent screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, DMSO (δD = 18.4) dissolves the compound better than water (δD = 15.5) due to polarity matching .
- Analytical validation : Compare HPLC (UV detection at 254 nm) and gravimetric methods to address discrepancies caused by impurities or hydration .
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. For example, the cyano group lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) using AutoDock Vina. Fluorine atoms often form halogen bonds with backbone carbonyls, improving binding scores .
Q. What are the challenges in synthesizing 4-cyano-substituted fluoropyridines with high regioselectivity?
Methodological Answer:
- Competing pathways : Cyano group stabilization via resonance can lead to byproducts like 3-cyano isomers. Use directing groups (e.g., boronic esters) to block undesired positions .
- Catalyst design : Transition-metal catalysts (Pd/Cu) with chelating ligands (e.g., phenanthroline) improve selectivity for C4 substitution .
Key Research Gaps
- Mechanistic studies on fluorine’s role in stabilizing transition states during substitution reactions.
- Toxicity profiling using in vitro assays (e.g., HepG2 cells) to evaluate metabolite formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
